4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride

Fragment-based drug discovery Compound management Solid-state handling

4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride (CAS 1909326-42-6) is a heterocyclic building block combining a picolinic acid core with a 4-hydroxypiperidine substituent, supplied as the hydrochloride salt. The compound has a molecular weight of 258.70 g·mol⁻¹ (free base MW 222.24), a topological polar surface area (TPSA) of 73.7 Ų, and a calculated partition coefficient (CLogP) of 0.3.

Molecular Formula C11H15ClN2O3
Molecular Weight 258.7
CAS No. 1909326-42-6
Cat. No. B2572396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride
CAS1909326-42-6
Molecular FormulaC11H15ClN2O3
Molecular Weight258.7
Structural Identifiers
SMILESC1CN(CCC1O)C2=CC(=NC=C2)C(=O)O.Cl
InChIInChI=1S/C11H14N2O3.ClH/c14-9-2-5-13(6-3-9)8-1-4-12-10(7-8)11(15)16;/h1,4,7,9,14H,2-3,5-6H2,(H,15,16);1H
InChIKeyPUFRGUZOUIUBEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride (CAS 1909326-42-6): A Dual-Functional Fragment Building Block for Medicinal Chemistry Procurement


4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride (CAS 1909326-42-6) is a heterocyclic building block combining a picolinic acid core with a 4-hydroxypiperidine substituent, supplied as the hydrochloride salt. The compound has a molecular weight of 258.70 g·mol⁻¹ (free base MW 222.24), a topological polar surface area (TPSA) of 73.7 Ų, and a calculated partition coefficient (CLogP) of 0.3 [1]. It is categorised as an aromatic heterocyclic carboxylic acid building block and is stocked by multiple international suppliers at 95% purity in powder form, with storage at ambient temperature . The molecule contains two ionisable centres (pyridine nitrogen, carboxylic acid), three hydrogen-bond donors, and five hydrogen-bond acceptors, placing it within the physicochemical boundaries typical of fragment-based drug discovery (FBDD) libraries [1].

Why 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride Cannot Be Replaced by Generic Analogs in Fragment-Based Screening and Synthetic Workflows


This compound integrates three structural features—the picolinic acid group (a metal-coordinating pharmacophore), the 4-hydroxypiperidine moiety (a solubility-enhancing and derivatisation-ready handle), and the hydrochloride salt form (conferring crystalline handling and enhanced aqueous solubility)—that are absent in combination in near-neighbour analogs [1]. Substitution with the des-hydroxy analog (4-(piperidin-1-yl)picolinic acid, CAS 500356-88-7) eliminates one hydrogen-bond donor and substantially raises lipophilicity (ΔCLogP ≈ +1.4), altering both solubility and protein-binding profiles in fragment screens . Substitution with the free-base form (CAS 1094219-19-8) changes the solid-state handling, hygroscopicity, and dissolution kinetics, which can affect reproducibility in high-throughput crystallography and biochemical assays . These differences are not cosmetic; they influence whether a fragment hit is detected, validated, or progressed in a medicinal chemistry programme.

Quantitative Differentiation Evidence for 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride (CAS 1909326-42-6) vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Storage Stability and Handling Advantage

The target hydrochloride salt (CAS 1909326-42-6) is specified for storage at room temperature (RT), whereas the corresponding free base (4-(4-hydroxypiperidin-1-yl)picolinic acid, CAS 1094219-19-8) requires sealed, dry storage at 2–8°C . This difference in storage condition requirements reflects the salt form's lower hygroscopicity and greater solid-state stability, which reduces compound degradation risk during long-term library storage and eliminates the need for refrigerated inventory management .

Fragment-based drug discovery Compound management Solid-state handling

4-Hydroxy Substituent: Physicochemical Differentiation from the Des-Hydroxy Analog

The presence of the 4-hydroxyl group on the piperidine ring fundamentally alters the physicochemical profile relative to the des-hydroxy analog (4-(piperidin-1-yl)picolinic acid, CAS 500356-88-7). The target compound has a CLogP of 0.3 vs. an XLogP3 of 1.70–1.77 for the des-hydroxy analog, representing a ΔLogP of approximately −1.4 log units . Topological polar surface area (TPSA) is 73.7 Ų for the target vs. 53.43 Ų for the des-hydroxy analog (ΔTPSA ≈ +20.3 Ų) [1]. Hydrogen-bond donor count is 3 for the target vs. 1 for the des-hydroxy analog [1].

Lipophilicity Polar surface area Fragment physicochemical profiling

Fragment Rule-of-Three (Ro3) Compliance: Multiparameter Fitness for FBDD Libraries

The target compound satisfies all key fragment physicochemical guidelines (MW ≤ 300, CLogP ≤ 3, HBD ≤ 3, HBA ≤ 6, rotatable bonds ≤ 3, TPSA ≤ 90 Ų) with values of MW 258.70, CLogP 0.3, HBD 3, HBA 5, rotatable bonds 2, and TPSA 73.7 Ų [1]. In contrast, the free base (CAS 1094219-19-8, MW 222.24) has a lower molecular weight but lacks the salt form that improves aqueous solubility and crystallinity for biochemical assay preparation . The des-hydroxy analog (CAS 500356-88-7), while also Ro3-compliant, has a TPSA of only 53.43 Ų and higher lipophilicity (XLogP3 1.70), which may reduce aqueous solubility and increase the risk of non-specific protein binding at screening concentrations .

Fragment-based drug discovery Rule of Three Library design

Dual Derivatisation Handles: Synthetic Versatility via Carboxylic Acid and Secondary Hydroxyl Groups

The target compound possesses two chemically orthogonal derivatisation sites: a carboxylic acid group (pKa ~3–4) amenable to amide coupling, esterification, and reduction, and a secondary hydroxyl group on the piperidine ring suitable for etherification, acylation, oxidation, or sulfonylation [1]. This contrasts with the des-hydroxy analog (CAS 500356-88-7), which lacks the hydroxyl handle entirely (HBD count 1 vs. 3 for the target), reducing the number of accessible elaboration vectors to one . The 4-hydroxypiperidine–picolinic acid scaffold is explicitly listed in the Enamine building block catalogue under 'Carboxylic Acids / Aromatic Heterocyclic Carboxylic Acids,' indicating its curated suitability for parallel library synthesis .

Parallel synthesis Fragment elaboration Medicinal chemistry

Supply Chain and Stock Availability: Multi-Vendor Sourcing with Defined Lead Times

The target hydrochloride salt is stocked by at least five independent suppliers (Enamine, Sigma-Aldrich/Merck, Biosynth/CymitQuimica, Leyan, Labgle) across three continents, with published lead times of 1–5 days from Enamine . In contrast, the corresponding free base (CAS 1094219-19-8) is listed as 'Discontinued' by CymitQuimica/Biosynth as of 2019, indicating reduced commercial availability . The des-hydroxy analog (CAS 500356-88-7) is available but at higher purity (≥98%) from fewer specialised vendors .

Procurement Supply chain Vendor comparison

Procurement-Relevant Application Scenarios for 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride (CAS 1909326-42-6)


Fragment Library Construction for X-ray Crystallographic and SPR Screening Campaigns

The compound's balanced polarity (CLogP 0.3, TPSA 73.7 Ų), full Ro3 compliance, and room-temperature storage stability make it suitable for inclusion in core fragment screening libraries intended for high-concentration (≥200 mM in DMSO) biochemical and biophysical assays . Its hydrochloride salt form ensures consistent dissolution and reduced hygroscopicity compared to the free base, which requires refrigerated storage and is susceptible to moisture uptake [1]. The picolinic acid moiety can chelate metal ions in metalloenzyme active sites, providing a detection mechanism in metal-coordination-sensitive assays .

Parallel Library Synthesis for Hit-to-Lead Elaboration of p38 MAP Kinase, JAK, or PI3K Fragment Hits

The target compound's two orthogonal derivatisation handles—carboxylic acid (for amide array synthesis) and 4-hydroxyl group (for ether or ester libraries)—enable rapid analogue generation from a single scaffold [1]. The 4-hydroxypiperidine moiety is a recognised pharmacophore in kinase inhibitor programmes, having been incorporated into potent inhibitors of JAK3, TTK/Mps1, TNK2, and ERK5, with reported IC₅₀ values in the nanomolar range for elaborated analogues [2]. The compound's Cl-salt form facilitates direct use in amide coupling without prior neutralisation steps.

Metal-Binding Pharmacophore Probe for Metalloenzyme Inhibitor Discovery

Picolinic acid is an established metal-binding pharmacophore (MBP) that coordinates Zn²⁺, Fe²⁺, and other transition metals in enzyme active sites . The target compound combines this MBP with a solubility-enhancing 4-hydroxypiperidine substituent, creating a fragment probe suitable for screening against zinc-dependent hydrolases, iron-dependent dioxygenases, and other metalloenzyme families. The CLogP of 0.3 ensures adequate aqueous solubility for biochemical assay conditions (typically 10–100 µM fragment concentration), while the TPSA of 73.7 Ų limits passive membrane permeability to acceptable fragment levels [1].

Comparative Physicochemical Benchmarking in Fragment Triage Workflows

In fragment triage cascades where multiple picolinic acid-containing fragments are evaluated, the target compound's multiparameter profile (CLogP 0.3, TPSA 73.7 Ų, HBD 3, RT storage) serves as a balanced reference point against which more lipophilic (e.g., des-hydroxy analog, XLogP3 1.70) or less synthetically tractable analogs can be benchmarked [1]. Its multi-vendor availability and defined 1–5 day lead time support rapid re-supply for confirmatory and counter-screening assays, a practical advantage over analogs with discontinued or constrained supply chains .

Quote Request

Request a Quote for 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.